methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate

Description

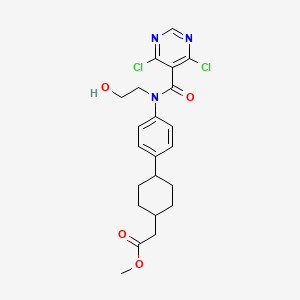

Methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate is a synthetic compound featuring a pyrimidine core substituted with dichloro groups at positions 4 and 6, a carboxamido linkage to a 2-hydroxyethyl group, and a phenylcyclohexylacetate moiety. Its stereochemistry (1r,4r) indicates a rigid trans-cyclohexane conformation, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C22H25Cl2N3O4 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

methyl 2-[4-[4-[(4,6-dichloropyrimidine-5-carbonyl)-(2-hydroxyethyl)amino]phenyl]cyclohexyl]acetate |

InChI |

InChI=1S/C22H25Cl2N3O4/c1-31-18(29)12-14-2-4-15(5-3-14)16-6-8-17(9-7-16)27(10-11-28)22(30)19-20(23)25-13-26-21(19)24/h6-9,13-15,28H,2-5,10-12H2,1H3 |

InChI Key |

QSFWXZFUSUIIFC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)N(CCO)C(=O)C3=C(N=CN=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyrimidine ring: Starting from a suitable precursor, such as a chlorinated pyrimidine derivative, the pyrimidine ring can be synthesized through cyclization reactions.

Attachment of the hydroxyethyl group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions.

Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through hydrogenation of an aromatic precursor.

Coupling of the pyrimidine and cyclohexyl rings: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.

Substitution: The chlorine atoms on the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, physicochemical properties, and inferred biological relevance.

Structural Analogues and Core Modifications

Key Structural Differences and Implications

- Pyrimidine vs. Pyrrolo-Pyridazine Cores : The target compound’s pyrimidine core is simpler and more metabolically stable compared to the fused pyrrolo-pyridazine in , which may exhibit higher conformational flexibility but reduced metabolic resistance.

- Substituent Effects : The dichloro and hydroxyethyl groups on the target compound contrast with the phenylmethoxy and methylpropyl ester in . These differences likely alter solubility (logP) and target binding: the hydroxyethyl group may increase aqueous solubility, while dichloro substituents enhance electrophilicity for covalent interactions.

Physicochemical Properties (Inferred)

Biological Activity

Methyl 2-((1R,4R)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound contains several notable structural features:

- Pyrimidine Ring : The presence of a pyrimidine moiety contributes to its biological activity.

- Cyclohexyl Group : Enhances lipophilicity and may affect membrane permeability.

- Carboxamide Functionality : Often associated with biological activity in various drug candidates.

Anticancer Activity

Recent studies have indicated that similar compounds featuring pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with a pyrimidine backbone have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A related compound demonstrated an IC50 value of 21 µM against HepG2 cells, indicating moderate cytotoxicity . While specific data on this compound is limited, the structural similarities suggest potential efficacy in cancer treatment.

Antimicrobial Activity

The compound’s structural components may also confer antimicrobial properties. Research has shown that pyrimidine derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogens.

- Research Findings : In a phenotypic screening study, compounds with similar structural characteristics exhibited MIC values below 20 µM against various bacterial strains . This suggests that this compound could possess antimicrobial activity worth investigating further.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes. Compounds with similar functionalities have been reported to inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases.

- Comparative Analysis : A related compound showed IC50 values of 46.42 µM for BChE and 157.31 µM for AChE . If this compound exhibits similar inhibition profiles, it could be explored for neuroprotective applications.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.